molecular formula C10H9ClO B11912769 5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11912769
M. Wt: 180.63 g/mol
InChI Key: YUZJSMSRZDCHKC-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9ClO It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a chlorine atom at the 5th position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group at the 7th position.

    7-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at the 5th position.

Uniqueness

5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-7-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9ClO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3

InChI Key

YUZJSMSRZDCHKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CC2)Cl

Origin of Product

United States

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